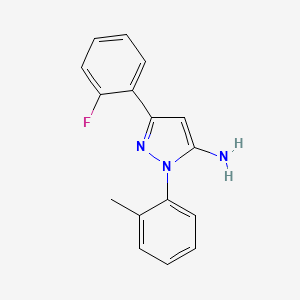![molecular formula C10H10N4 B14131821 [3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
[3,3'-Bipyridine]-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3’-Bipyridine]-2,6-diamine: is an organic compound that belongs to the bipyridine family Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-2,6-diamine features amino groups at the 2 and 6 positions of the bipyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-2,6-diamine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a halogenated pyridine reacts with an amine-substituted pyridine in the presence of a palladium catalyst and a base . Another approach is the Ullmann coupling, which involves the homocoupling of halogenated pyridines under copper catalysis .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-2,6-diamine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [3,3’-Bipyridine]-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Regenerated bipyridine.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: [3,3’-Bipyridine]-2,6-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, bipyridine derivatives are investigated for their ability to interact with metal ions and proteins. They are used in studies related to enzyme inhibition and metal ion transport .
Medicine: The compound and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes and as agents for metal chelation therapy .
Industry: In the industrial sector, [3,3’-Bipyridine]-2,6-diamine is used in the development of materials with specific electronic and optical properties. It is also explored for use in redox flow batteries and other energy storage devices .
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-2,6-diamine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The compound can also participate in redox reactions, where it undergoes reversible oxidation and reduction processes .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochromic devices and redox flow batteries.
2,3’-Bipyridine: Found in natural sources like tobacco seedlings and used in various chemical applications.
Uniqueness: [3,3’-Bipyridine]-2,6-diamine is unique due to the presence of amino groups at specific positions, which allows for additional functionalization and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-pyridin-3-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H4,11,12,14) |
InChI Key |
MXUNFLOSHOPFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


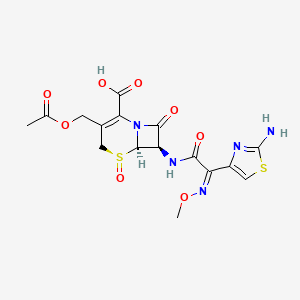


![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)



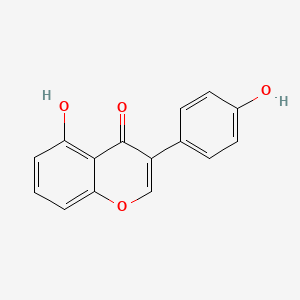
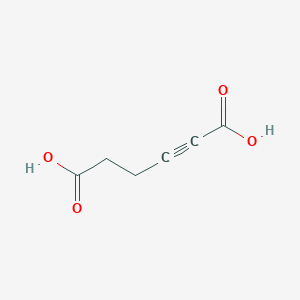
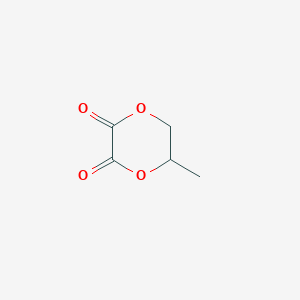
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
